An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine (C₅H₄ClN) is a halogenated aromatic heterocycle that serves as a pivotal intermediate in the synthesis of a wide array of commercially significant compounds.[1] Its utility spans the pharmaceutical, agrochemical, and industrial sectors. In the pharmaceutical industry, it is a key building block for antihistamines, such as chlorphenamine and pheniramine, and antiarrhythmic drugs like disopyramide.[1][2] Its derivatives are also integral to the production of fungicides and insecticides, including pyrithione and pyripropoxyfen.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-chloropyridine, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The physicochemical properties of 2-chloropyridine are crucial for its handling, reaction optimization, and environmental fate assessment. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClN | [3] |
| Molecular Weight | 113.54 g/mol | [3] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Melting Point | -46 °C | [3] |
| Boiling Point | 170 °C | [3] |
| Density | 1.205 g/cm³ at 15 °C | [3] |
| Refractive Index | 1.5320 at 20 °C | [3] |
| Vapor Pressure | 2.18 mmHg at 25 °C | [3] |
Solubility and Partitioning
| Property | Value | Reference(s) |
| Solubility in Water | 20,000 mg/L at 25 °C | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.22 | [3] |
Acidity
| Property | Value | Reference(s) |
| pKa (conjugate acid) | 0.49 | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of 2-chloropyridine.
Melting Point Determination
The melting point of 2-chloropyridine, being below ambient temperature, is technically a freezing point determination.
Methodology:
-
Sample Preparation: A small, dry sample of 2-chloropyridine is placed in a capillary tube.
-
Apparatus: A cryostat or a specialized low-temperature melting point apparatus is used.
-
Procedure: The sample is cooled at a controlled rate. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For a pure compound, this range should be narrow. A controlled, slow warming cycle can then be used to observe the melting transition from solid to liquid, with the temperature range of this transition being the melting point.[4]
Boiling Point Determination
Methodology:
-
Apparatus: A distillation apparatus or a Thiele tube can be used.[5]
-
Procedure (Distillation):
-
A sample of 2-chloropyridine is placed in a distillation flask with boiling chips.
-
The flask is heated, and the temperature is monitored with a thermometer placed in the vapor path.
-
The boiling point is the temperature at which the vapor temperature stabilizes during distillation.[5]
-
-
Procedure (Thiele Tube):
-
A small amount of 2-chloropyridine is placed in a small test tube, and an inverted capillary tube is added.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.[5]
-
Density Measurement
Methodology:
-
Apparatus: A pycnometer or a digital density meter is used.
-
Procedure (Pycnometer):
-
The weight of a clean, dry pycnometer is determined.
-
The pycnometer is filled with 2-chloropyridine, and the weight is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the 2-chloropyridine by its volume.
-
Solubility Determination
Methodology:
-
Apparatus: A temperature-controlled shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of 2-chloropyridine is added to a known volume of the solvent (e.g., water).
-
The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.
-
The solution is centrifuged to separate the undissolved solute.
-
The concentration of 2-chloropyridine in the supernatant is determined using a suitable analytical method.
-
pKa Determination
The pKa of the conjugate acid of 2-chloropyridine can be determined using potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
-
Apparatus: A pH meter and a burette.
-
Procedure:
-
A solution of 2-chloropyridine in water is titrated with a standard solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is the pH at the half-equivalence point.
-
Methodology (NMR Spectroscopy):
-
Apparatus: An NMR spectrometer.
-
Procedure:
-
A solution of 2-chloropyridine is prepared in D₂O.
-
The pH of the solution is adjusted, and ¹H NMR spectra are acquired at various pH values.
-
The chemical shifts of the aromatic protons will change with the degree of protonation.
-
The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[6][7]
-
logP Determination (Shake-Flask Method)
Methodology:
-
Apparatus: A separatory funnel, a shaker, and an analytical instrument for quantification.
-
Procedure:
-
A known amount of 2-chloropyridine is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The n-octanol and water phases are separated.
-
The concentration of 2-chloropyridine in each phase is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Vapor Pressure Measurement
Methodology (Dynamic Method):
-
Apparatus: A device for measuring the boiling point at different pressures.
-
Procedure:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of hydrogen atoms. The spectrum of 2-chloropyridine will show characteristic signals for the four aromatic protons.[10][11]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
The IR spectrum of 2-chloropyridine will exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.[3][12][13]
UV-Vis Spectroscopy:
-
The UV-Vis spectrum of 2-chloropyridine in a suitable solvent (e.g., ethanol) will show absorption bands in the ultraviolet region, corresponding to electronic transitions within the aromatic ring.[14][15]
Synthesis of 2-Chloropyridine
Several methods are employed for the synthesis of 2-chloropyridine, with the choice of method often depending on the desired scale and purity.
Direct Chlorination of Pyridine
This method involves the reaction of pyridine with chlorine gas at high temperatures. While direct, this method can lead to the formation of polychlorinated byproducts, such as 2,6-dichloropyridine.[2][16]
From Pyridine-N-oxide
A more selective method involves the chlorination of pyridine-N-oxide. This two-step process first involves the oxidation of pyridine to pyridine-N-oxide, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[2][17] This method generally provides higher yields and better selectivity for the 2-chloro isomer.
The following diagram illustrates a general workflow for the synthesis of 2-chloropyridine from pyridine-N-oxide.
Caption: Synthesis workflow for 2-chloropyridine from pyridine-N-oxide.
Safety and Handling
2-Chloropyridine is a toxic and hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 2-chloropyridine, along with generalized experimental protocols for their determination. Understanding these properties is fundamental for the safe and effective use of this important chemical intermediate in research and industrial applications. The provided synthesis workflow offers a visual representation of a common and selective method for its preparation. As a key precursor in numerous high-value products, a thorough knowledge of 2-chloropyridine's characteristics is indispensable for chemists and researchers in the field.
References
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- 9. bellevuecollege.edu [bellevuecollege.edu]
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- 11. spectrabase.com [spectrabase.com]
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- 14. researchgate.net [researchgate.net]
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